Cas no 54796-47-3 (Methyl 5-bromo-4-methyl-2-thiophenecarboxylate)

Methyl 5-bromo-4-methyl-2-thiophenecarboxylate is a brominated thiophene derivative with a methyl ester functional group, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include its role as a versatile building block for the preparation of more complex heterocyclic compounds, particularly in the development of bioactive molecules and materials science applications. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the methyl ester group offers stability and compatibility with a range of reaction conditions. This compound is valued for its consistent purity and reliable performance in synthetic workflows.
Methyl 5-bromo-4-methyl-2-thiophenecarboxylate structure
54796-47-3 structure
Product Name:Methyl 5-bromo-4-methyl-2-thiophenecarboxylate
CAS No:54796-47-3
MF:C7H7BrO2S
MW:235.098280191422
MDL:MFCD04038959
CID:366306
PubChem ID:2795489
Update Time:2025-05-19

Methyl 5-bromo-4-methyl-2-thiophenecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromo-4-methylthiophene-2-carboxylate
    • 2-Thiophenecarboxylicacid, 5-bromo-4-methyl-, methyl ester
    • METHYL 5-BROMO-4-METHYL-2-THIOPHENE CARBOXYLATE
    • 5-bromo-4-methyl-2-thiophenecarboxylic acid methyl ester
    • 5-bromo-4-methyl-thiophene-2-carboxylic acid methyl ester
    • methyl 5-bromo-4-methyl-thiophene-2-carboxylate
    • Methyl-5-brom-4-methyl-2-thiophencarboxylat
    • MFCD04038959
    • AKOS016009720
    • F10362
    • Methyl 5-bromo-4-methyl-2-thiophenecarboxylate
    • DTXSID00383709
    • CS-0136804
    • 54796-47-3
    • RJWZFHRMQRWEIH-UHFFFAOYSA-N
    • SCHEMBL261464
    • EN300-3545806
    • J-522457
    • METHYL5-BROMO-4-METHYL-2-THIOPHENECARBOXYLATE
    • SY022818
    • FT-0628674
    • PS-3430
    • DB-015190
    • MDL: MFCD04038959
    • Inchi: 1S/C7H7BrO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,1-2H3
    • InChI Key: RJWZFHRMQRWEIH-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=C(C(=O)OC)S1

Computed Properties

  • Exact Mass: 233.93500
  • Monoisotopic Mass: 233.93501g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • Density: 1.575
  • Melting Point: 35 °C
  • Boiling Point: 275.6°C at 760 mmHg
  • Flash Point: 120.5°C
  • Refractive Index: 1.569
  • PSA: 54.54000
  • LogP: 2.60560

Methyl 5-bromo-4-methyl-2-thiophenecarboxylate Security Information

  • Hazard Statement: Irritant
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

Methyl 5-bromo-4-methyl-2-thiophenecarboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 5-bromo-4-methyl-2-thiophenecarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:54796-47-3)Methyl 5-bromo-4-methyl-2-thiophenecarboxylate
Order Number:A1164813
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:22
Price ($):561.0
Email:sales@amadischem.com

Additional information on Methyl 5-bromo-4-methyl-2-thiophenecarboxylate

Methyl 5-Bromo-4-Methyl-2-Thiophenecarboxylate: A Comprehensive Overview

Methyl 5-Bromo-4-Methyl-2-Thiophenecarboxylate (CAS No. 54796-47-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound, characterized by its thiophene ring substituted with bromine and methyl groups, exhibits unique chemical properties that make it a valuable building block in various research and industrial applications. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its reactivity and potential uses.

The molecular structure of Methyl 5-Bromo-4-Methyl-2-Thiophenecarboxylate is defined by a thiophene ring system, a five-membered heterocycle containing sulfur. The substituents on the ring—specifically, the bromine atom at position 5 and the methyl group at position 4—play a crucial role in determining its electronic properties and reactivity. The carboxylate group at position 2 further adds to its functional versatility, enabling it to participate in a wide range of chemical transformations. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules and advanced materials.

One of the most notable applications of Methyl 5-Bromo-4-Methyl-2-Thiophenecarboxylate is in the field of organic electronics. Its thiophene-based structure is known for its conjugated π-system, which contributes to its excellent electronic properties. Researchers have explored its use in the development of organic semiconductors, where it serves as a precursor for materials with tailored electronic characteristics. For instance, recent work has demonstrated that derivatives of this compound can be employed in thin-film transistors (TFTs) and organic photovoltaic (OPV) devices, showcasing their potential in next-generation electronic devices.

In pharmacology, Methyl 5-Bromo-4-Methyl-2-Thiophenecarboxylate has been investigated for its potential as a lead compound in drug discovery. Its unique structure allows for interactions with various biological targets, making it a promising candidate for the development of therapeutic agents. Recent studies have focused on its ability to modulate enzyme activity and cellular signaling pathways, suggesting its role in the design of novel drugs targeting diseases such as cancer and inflammation.

The synthesis of Methyl 5-Bromo-4-Methyl-2-Thiophenecarboxylate typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. For example, researchers have employed Suzuki coupling reactions to introduce substituents onto the thiophene ring, while other studies have utilized microwave-assisted synthesis to enhance reaction efficiency. These advancements have not only improved the yield and purity of the compound but also opened up new avenues for exploring its chemical space.

From an environmental perspective, understanding the behavior of Methyl 5-Bromo-4-Methyl-2-Thiophenecarboxylate in natural systems is crucial for assessing its potential impact on ecosystems. Recent research has focused on its biodegradation pathways and toxicity profiles, providing insights into how this compound interacts with biological systems. These studies are essential for ensuring the sustainable use of this compound in industrial and research settings.

In conclusion, Methyl 5-Bromo-4-Methyl-2-Thiophenecarboxylate (CAS No. 54796-47-3) is a multifaceted compound with applications spanning organic synthesis, materials science, and pharmacology. Its unique chemical structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions across various disciplines. As advancements in synthetic chemistry and computational modeling continue to unfold, the potential uses of this compound are expected to expand further, solidifying its role as an important molecule in contemporary scientific research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:54796-47-3)Methyl 5-bromo-4-methyl-2-thiophenecarboxylate
A1164813
Purity:99%
Quantity:25g
Price ($):561.0
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